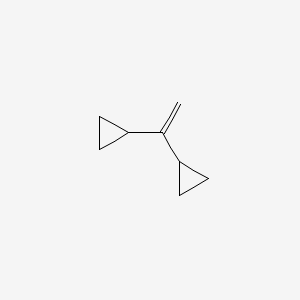

1,1-Dicyclopropylethylene

Description

Structural Peculiarities and Stereochemical Considerations in Dicyclopropylethylenes

The structure of 1,1-dicyclopropylethylene is distinguished by the direct attachment of two three-membered cyclopropane (B1198618) rings to one of the carbon atoms of a carbon-carbon double bond. This arrangement leads to several notable structural and stereochemical features. The cyclopropane rings, with their inherent angle strain of approximately 27 kcal/mol, significantly influence the electronic environment of the adjacent vinyl group. nih.gov

The carbon-carbon bonds within the cyclopropane ring are not purely sigma in character but possess a degree of pi character, often referred to as "bent bonds." This allows for electronic conjugation with the pi system of the ethylene (B1197577) moiety. This conjugation is a key factor in the chemical behavior of vinylcyclopropanes, including this compound. acs.org

Conformational analysis of this compound reveals the possibility of different spatial arrangements of the cyclopropyl (B3062369) groups relative to the double bond. These conformers, often described as syn and anti or by their dihedral angles, can have different energies and may influence the stereochemical outcome of reactions. acs.org Ab initio calculations have been employed to determine the conformational stabilities of this compound, providing insights into its preferred geometries. acs.org

Below is a table summarizing key structural parameters for this compound.

| Structural Parameter | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 822-93-5 |

| IUPAC Name | 1-cyclopropyl-1-(cyclopropyl)ethene |

Historical Context of Research on Vinylcyclopropane (B126155) Systems

The investigation of vinylcyclopropane systems dates back to the mid-20th century, with the thermal rearrangement of vinylcyclopropane to cyclopentene (B43876) being a pivotal discovery in the field. This reaction was independently reported by Vogel and Overberger and Borchert in 1960. acs.org This discovery opened the door to a deeper understanding of the influence of the cyclopropyl group on reaction mechanisms and the behavior of strained ring systems.

Initially, the mechanism of the vinylcyclopropane-cyclopentene rearrangement was a subject of considerable debate, with proposals including both concerted, pericyclic pathways and stepwise, diradical intermediates. wikipedia.orgacs.org Over the years, extensive kinetic studies, stereochemical analyses, and computational work have provided a more nuanced understanding, suggesting that the operative mechanism can be substrate-dependent. acs.orgwikipedia.org

The unique ability of the cyclopropyl group to stabilize adjacent cationic centers has also been a significant area of historical research, influencing the study of electrophilic additions to vinylcyclopropanes. core.ac.uk

Overview of Research Trajectories for this compound

Research on this compound has largely focused on its reactivity in cycloaddition reactions and thermal rearrangements, leveraging its unique structural features to probe reaction mechanisms and synthesize novel carbocyclic frameworks.

One major research trajectory has been the investigation of cycloaddition reactions with various electrophiles. For instance, the reaction of this compound with tosyl isocyanate yields a β-lactam, which can further rearrange to an acrylamide (B121943). core.ac.uk Its reaction with tetracyanoethylene (B109619) leads to a cyclobutane (B1203170) derivative, highlighting the ability of the dicyclopropylethylene system to participate in [2+2] cycloadditions. core.ac.uk The reactivity of this compound towards diphenylketene (B1584428) has also been explored. core.ac.uk

Another significant area of research is the thermal rearrangement of this compound. This reaction is a specific example of the broader class of vinylcyclopropane-cyclopentene rearrangements. acs.org These rearrangements can be promoted thermally or by transition metal catalysts, such as Ni(0) complexes. nih.gov The mechanism of these rearrangements, whether proceeding through a concerted or stepwise pathway, has been a topic of detailed investigation. acs.org

The reaction of carbenes with this compound has also been studied as a tool to investigate radical cycloadditions. For example, the reaction with fluorenylidene gives both a direct cycloadduct and a rearranged product, with the product ratio being influenced by reaction conditions. rsc.org

The following tables summarize some of the key reactions of this compound.

Cycloaddition Reactions of this compound

| Reactant | Product Type | Reference |

| Tosyl isocyanate | β-lactam | core.ac.uk |

| Tetracyanoethylene | Cyclobutane derivative | core.ac.uk |

| Diphenylketene | Cycloadduct | core.ac.uk |

| Fluorenylidene | Cycloadduct and rearranged adduct | rsc.org |

Rearrangement Reactions of Vinylcyclopropane Systems

| Reaction Type | Key Features | Reference |

| Thermal Vinylcyclopropane-Cyclopentene Rearrangement | Ring expansion to a five-membered ring. | acs.orgacs.org |

| Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement | Catalyzed ring expansion, often at lower temperatures than thermal rearrangement. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCSODBXHNSSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231624 | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-93-5 | |

| Record name | 1,1′-Ethenylidenebis[cyclopropane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-vinylidenebiscyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dicyclopropylethylene

Established Laboratory Syntheses of 1,1-Dicyclopropylethylene

The most prominent and well-established laboratory method for the synthesis of this compound is the Wittig reaction. masterorganicchemistry.comorganicreactions.orglibretexts.orglibretexts.org This Nobel Prize-winning reaction provides a reliable means of converting a ketone into an alkene. masterorganicchemistry.comorganicreactions.orglibretexts.org In this case, the precursor is dicyclopropyl ketone, which is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). masterorganicchemistry.com

The Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of dicyclopropyl ketone. This initial attack forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.orgyoutube.com The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene, this compound, and the highly stable triphenylphosphine (B44618) oxide. youtube.com The precise location of the newly formed double bond is a key advantage of the Wittig reaction, avoiding the formation of isomeric byproducts often seen in elimination reactions. organicreactions.orglibretexts.org

While the Wittig reaction is a general and powerful tool, the specific yield for the synthesis of this compound from dicyclopropyl ketone can be influenced by reaction conditions such as the choice of base, solvent, and temperature.

Alternative Synthetic Routes and Their Efficiencies

Beyond the Wittig reaction, alternative methodologies have been explored for the synthesis of this compound.

One notable alternative is the dehydration of methyldicyclopropylcarbinol . This alcohol can be synthesized through the reaction of dicyclopropyl ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide). The subsequent acid-catalyzed dehydration of the resulting tertiary alcohol, methyldicyclopropylcarbinol, yields this compound. Catalytic amounts of strong acids like sulfuric acid or p-toluenesulfonic acid are typically employed for this elimination reaction. The use of a carboxyl cation-exchange resin, such as Amberlite IRC-50, can also facilitate the dehydration by removing the water formed during the reaction.

Another potential, though less specifically documented for this compound, alternative is the Peterson olefination . organic-chemistry.orgwikipedia.orgorganicchemistrydata.orgyoutube.com This reaction involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane, which then eliminates to form the alkene. wikipedia.orgorganicchemistrydata.org For the synthesis of this compound, dicyclopropyl ketone would be treated with a reagent like (trimethylsilyl)methyllithium. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene in certain cases by choosing either acidic or basic elimination conditions. wikipedia.orgyoutube.com However, for a terminal alkene like this compound, this stereochemical control is not a factor. The reaction's efficiency can be high, and workup is often simplified by the formation of volatile siloxane byproducts. youtube.com

Precursor Chemistry and Intermediate Generation for this compound Formation

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

Synthesis of Dicyclopropyl Ketone

Table 1: Selected Syntheses of Dicyclopropyl Ketone

| Starting Material | Key Reagents | Intermediate | Yield |

|---|---|---|---|

| γ-Butyrolactone | 1. Sodium methoxide, 2. Hydrochloric acid | 1,7-Dichloro-4-heptanone | 72-76% (for intermediate) |

| 1,7-Dichloro-4-heptanone | Sodium hydroxide | - | 70% |

Generation of Wittig Reagents

The Wittig reaction requires the in-situ or prior generation of a phosphorus ylide. For the synthesis of this compound, methylenetriphenylphosphorane is the required ylide. This is typically prepared from a phosphonium (B103445) salt, such as (iodomethyl)triphenylphosphonium (B13402582) iodide or methyltriphenylphosphonium (B96628) bromide. wikipedia.orgyoutube.com The phosphonium salt is synthesized via the SN2 reaction of triphenylphosphine with a methyl halide. masterorganicchemistry.com The phosphonium salt is then deprotonated using a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to generate the nucleophilic ylide. masterorganicchemistry.comlibretexts.org

Table 2: Common Precursors for Methylenetriphenylphosphorane

| Phosphonium Salt Precursor | Base for Ylide Generation |

|---|---|

| (Iodomethyl)triphenylphosphonium iodide | n-Butyllithium |

Advanced Reactivity and Mechanistic Investigations of 1,1 Dicyclopropylethylene

Electrophilic Addition Reactions and Mechanistic Dichotomies

The reactivity of 1,1-dicyclopropylethylene is significantly influenced by the presence of the cyclopropyl (B3062369) groups, which can stabilize adjacent cationic centers. This stabilization plays a crucial role in the mechanism of its reactions with various electrophiles, often leading to polar transition states.

Reactions with Isocyanates and Ketene Analogs

The reaction of this compound with tosyl isocyanate demonstrates the influence of reaction conditions on the product distribution. In ether at 0°C, the reaction yields a β-lactam. core.ac.uk However, if the reaction is conducted at 20°C, a mixture of the β-lactam and an acrylamide (B121943) is formed. core.ac.uk The acrylamide is proposed to form through the rearrangement of a dipolar intermediate. core.ac.uk In boiling benzene, the β-lactam rearranges completely to the acrylamide. core.ac.uk This temperature-dependent outcome highlights a mechanistic dichotomy.

The reactivity of this compound towards diphenylketene (B1584428) is noted to be considerably lower than its reactivity towards tosyl isocyanate. core.ac.uk This difference in reactivity, when compared to similar cycloadditions with enol ethers, suggests that the cyclopropyl group, while stabilizing, is less effective at promoting concerted cycloaddition pathways than an alkoxy group, favoring instead reactions that proceed through polar, stepwise mechanisms. core.ac.uk

Reaction of this compound with Tosyl Isocyanate

| Reaction Condition | Product(s) | Proposed Mechanism |

| Ether, 0°C | β-lactam | [2+2] Cycloaddition |

| 20°C | Mixture of β-lactam and acrylamide | Competing cycloaddition and rearrangement pathways |

| Boiling Benzene | Acrylamide | Rearrangement of β-lactam via a dipolar intermediate |

Reactivity with Tetracyanoethylene (B109619) and Charge-Transfer Complex Formation

When this compound reacts with tetracyanoethylene (TCNE) at 20°C, it forms a cyclobutane (B1203170) derivative. core.ac.uk A significant observation during this reaction is the immediate formation of a blood-red color upon mixing the reactants in benzene, which is indicative of the formation of a π-complex, also known as a charge-transfer complex. core.ac.uk

Charge-transfer complexes are assemblies where one molecule (the donor, in this case, this compound) donates electron density to another molecule (the acceptor, TCNE). wikipedia.org The formation of this complex is a key feature in the reaction pathway. Unlike the reaction with tosyl isocyanate, attempts to thermally isomerize the resulting cyclobutane derivative into a substitution product were unsuccessful. core.ac.uk However, prolonged standing in [D6]-DMSO showed a decrease in the intensity of the cyclopropyl proton signals, suggesting a possible slow rearrangement involving a carbonium ion dipole. core.ac.uk

Stereochemical Outcomes and Regioselectivity in Electrophilic Additions

In electrophilic additions, the stereochemistry of the product is determined by whether the attacking species add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond. dalalinstitute.com The regioselectivity, or the orientation of addition to an unsymmetrical alkene, is governed by the stability of the resulting carbocation intermediate. libretexts.orgmasterorganicchemistry.com Generally, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation, a principle often referred to as Markovnikov's rule. youtube.comchemistrysteps.com

For this compound, an unsymmetrical alkene, the addition of an electrophile (E+) would lead to a tertiary carbocation stabilized by two adjacent cyclopropyl groups. This stabilization is a key factor directing the regioselectivity of the reaction. The subsequent attack by a nucleophile (Nu-) would then occur at this carbocationic center. The stereochemical outcome (syn or anti) would depend on the nature of the electrophile and the reaction conditions, which can influence whether a cyclic intermediate is formed or if there is free rotation around the newly formed single bond before the nucleophile attacks. dalalinstitute.comchemistrysteps.com

Influence of Cyclopropyl Groups on Carbocationic Intermediates and Rearrangements

The cyclopropyl group is well-known for its ability to stabilize an adjacent positive charge through hyperconjugation, a phenomenon explained by Walsh and Coulson-Moffit orbital models. wikipedia.org This stabilization is a critical factor in the reactions of this compound, as the formation of α-cyclopropylcarbonium ions is a likely event during electrophilic attack. core.ac.ukuni-stuttgart.de These carbocationic intermediates are prone to rearrangement, which can provide insight into whether a reaction proceeds through a polar or a concerted mechanism. core.ac.ukuni-stuttgart.de

The rearrangement of these intermediates can be complex. For instance, vinyl-substituted cyclopropanes are known to undergo various thermal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement. nih.govwikipedia.org In the case of this compound, the potential for rearrangement of the dicyclopropyl-stabilized carbocation is a key consideration in understanding the reaction mechanisms. core.ac.uk The observation of the acrylamide formation from the reaction with tosyl isocyanate is a clear example of a rearrangement occurring from a proposed dipolar intermediate. core.ac.uk

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org this compound participates in such reactions, notably [2+2] cycloadditions.

[2+2] Cycloaddition Processes and Cyclobutane Derivative Formation

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. wikipedia.orgaklectures.com this compound undergoes [2+2] cycloaddition with tetracyanoethylene to yield a cyclobutane derivative. core.ac.uk This reaction proceeds via a polar mechanism, as indicated by the formation of a charge-transfer complex. core.ac.uk

The formation of cyclobutane derivatives is a synthetically useful transformation. nih.govnih.gov In the context of this compound, the reaction with tetracyanoethylene provides a direct route to a substituted cyclobutane. core.ac.uk

Summary of [2+2] Cycloaddition of this compound

| Reactant | Product Type | Key Observation |

| Tetracyanoethylene | Cyclobutane derivative | Formation of a charge-transfer complex |

| Tosyl isocyanate (at 0°C) | β-lactam (a cyclobutanone (B123998) analog) | Temperature-dependent product formation |

[5+1] Cycloaddition Reactions and Cyclohexenone Synthesis

The construction of six-membered carbocycles, specifically cyclohexenones, can be achieved through various synthetic strategies, including [5+1] cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org While the Diels-Alder reaction is a powerful tool for forming six-membered rings, it typically leads to products with 1,2- and 1,4-substitution patterns, following the ortho-para rule. nih.gov Accessing 1,3-substituted cyclohexene (B86901) derivatives often requires alternative cycloaddition strategies. nih.gov

One such strategy involves the reaction of vinylcyclopropanes with a one-carbon component. organic-chemistry.orgnih.gov Cationic Rh(I) catalyzed [5+1] cycloadditions of vinylcyclopropanes with carbon monoxide (CO) have been shown to produce β,γ-cyclohexenones as the major products, which can then be isomerized to the more stable α,β-cyclohexenones. organic-chemistry.org This method is significant as it provides a pathway to functionalized six-membered nonbenzenoid carbocycles. organic-chemistry.org The reaction mechanism involves the cleavage of the cyclopropane (B1198618) ring. organic-chemistry.org

Another approach to cyclohexenone synthesis involves the reaction of alkenyl cyclopropanes. For instance, the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide yields alkenyl cyclopropanes. Subsequent UV irradiation in the presence of iron pentacarbonyl, Fe(CO)₅, converts these into 2-substituted cyclohexenones. organic-chemistry.org

Furthermore, cobalt-catalyzed reductive [5+1] cycloadditions between vinylcyclopropanes and vinylidenes (generated from 1,1-dichloroalkenes) offer a route to methylenecyclohexenes with a 1,3-substitution pattern. nih.gov This reaction is proposed to proceed through a cobaltacyclobutane intermediate formed via a [2+2] cycloaddition. nih.gov

While direct examples of this compound in these specific named reactions are not prevalent in the provided search results, the reactivity of the vinylcyclopropane (B126155) moiety is central to these cyclohexenone syntheses. The principles established in these reactions provide a framework for predicting the potential of this compound to participate in similar [5+1] cycloaddition reactions for the synthesis of dicyclopropyl-substituted cyclohexenones.

Photochemical Cycloadditions and Novel Ring Transformations

Photochemical cycloadditions represent a distinct class of pericyclic reactions initiated by light, offering pathways to unique molecular architectures that are often inaccessible through thermal methods. pearson.com These reactions involve the destruction of two π-bonds to form a new ring system. pearson.com

In the context of strained ring systems, photochemical methods can induce novel transformations. For instance, visible light irradiation can be used to generate singlet nucleophilic carbenes which then undergo rapid intramolecular [2+1] cycloadditions with tethered olefins. chemrxiv.org This process allows for the synthesis of bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds without the need for external photocatalysts or sensitizers. chemrxiv.org

While direct studies on the photochemical cycloadditions of this compound are not detailed in the provided search results, the reaction of fluorenylidene with this compound provides insight into related reactive intermediates. rsc.org This reaction yields both a direct cycloadduct and a rearranged product. rsc.org The ratio of these products is dependent on the reaction conditions, with dilution favoring the rearranged adduct, suggesting the involvement of triplet fluorenylidene. rsc.org This highlights the potential for this compound to engage in cycloadditions with carbenes, which can be generated photochemically.

The general principles of photochemical cycloadditions, particularly those involving strained systems and the formation of novel ring structures, suggest that this compound would be a promising substrate for such investigations. The presence of the two cyclopropyl groups could lead to interesting and potentially unique photochemical reactivity and rearrangements.

Computational Probes into Cycloaddition Mechanisms

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including cycloadditions. researchgate.netnih.gov Density functional theory (DFT) calculations, for example, can provide detailed insights into reaction pathways, transition state geometries, and activation energies, helping to distinguish between different possible mechanisms, such as concerted or stepwise pathways. researchgate.netcore.ac.uk

In the study of cycloaddition reactions, computational methods can help rationalize observed regioselectivity and stereoselectivity. nih.govnumberanalytics.com For instance, in 1,3-dipolar cycloadditions, calculations can predict the preferred regioisomeric product by comparing the activation barriers of the different possible addition pathways. nih.gov

While specific computational studies focused solely on the cycloaddition mechanisms of this compound are not extensively detailed in the provided search results, the influence of α-cyclopropyl groups on reaction mechanisms has been a subject of interest. core.ac.ukuni-stuttgart.de The cyclopropyl group is known to stabilize adjacent cationic centers, which can favor polar, stepwise cycloaddition mechanisms over more concerted ones. core.ac.ukuni-stuttgart.de This has been observed in the reaction of this compound with electrophiles, where the potential formation of α-cyclopropylcarbonium ions can lead to rearrangements and provide information about the polarity of the transition state. core.ac.ukuni-stuttgart.de

For example, the reaction of this compound with tosyl isocyanate suggests a polar transition state, as does its reaction with tetracyanoethylene, which is indicated by the formation of a π-complex. core.ac.uk Computational studies on related systems, such as the 1,3-dipolar cycloaddition of nitrilimines, have shown that the nature of the substituents can significantly influence the reaction barrier and even the preferred reaction pathway ([3+2] vs. [1+2] cycloaddition). researchgate.net These findings underscore the value of computational probes in understanding and predicting the cycloaddition reactivity of substituted olefins like this compound.

Isomerization Pathways of this compound

Thermal Unimolecular Isomerizations and Rearrangement Products

The thermal behavior of this compound has been investigated, revealing a clean, unimolecular isomerization process in the gas phase. rsc.org When heated in the temperature range of 342–389.5 °C, this compound undergoes a first-order homogeneous reaction to yield 1-cyclopropylcyclopentene. rsc.org This isomerization is a true unimolecular process, with rate constants that are independent of pressure over a significant range. rsc.org

The reaction proceeds further, with the initially formed 1-cyclopropylcyclopentene itself undergoing a subsequent homogeneous first-order rearrangement in the same temperature range to produce bicyclo[3.3.0]oct-1-ene. rsc.org This represents a system where two consecutive unimolecular isomerizations can be observed and studied in detail. rsc.org

The Arrhenius parameters for the isomerization of this compound have been determined, providing insight into the energetics of the reaction. rsc.org

Table 1: Arrhenius Parameters for the Thermal Isomerization of this compound

| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| This compound → 1-Cyclopropylcyclopentene | 10¹⁴·²⁹ | 51.06 |

This thermal rearrangement highlights the propensity of the dicyclopropylethylene system to undergo skeletal reorganization under thermal stress, leading to the formation of more stable five-membered ring systems. The study of such isomerizations provides fundamental data on the kinetics and mechanisms of unimolecular reactions of strained-ring hydrocarbons. rsc.org

Radical-Initiated Isomerization Mechanisms

Radical reactions offer a powerful avenue for the synthesis of diverse molecular structures, including those involving cyclization and isomerization. mdpi.comnih.gov The initiation of these reactions can be achieved through various means, including the use of radical initiators or transition metal complexes. mdpi.comnih.gov

While specific studies detailing the radical-initiated isomerization of this compound are not extensively covered in the provided search results, the behavior of related systems provides valuable insights. For instance, palladium-initiated radical cascade reactions of ene-vinylidenecyclopropanes have been developed. nih.gov These reactions proceed via radical pathways, leading to complex cycloisomerization products. nih.gov In some cases, the palladium species is thought to act as an initiator rather than a catalyst in the traditional sense. nih.gov

Enzyme-initiated radical reactions have also been explored, although these are more commonly applied in polymerization reactions. mdpi.com The general principle involves the generation of radical species by an enzyme, which then initiates a cascade of reactions. mdpi.com

The reaction of fluorenylidene with this compound, which can involve a triplet carbene (a diradical species), also points to the susceptibility of the dicyclopropylethylene scaffold to react with radical species, leading to rearranged products. rsc.org Given the inherent strain in the cyclopropyl rings, it is plausible that radical-initiated processes could lead to ring-opening and subsequent isomerization or cyclization reactions, similar to those observed in related vinylcyclopropane systems.

Cationic-Initiated Isomerization Processes

The presence of cyclopropyl groups adjacent to a double bond or a cationic center can significantly influence the reactivity and isomerization pathways of a molecule. core.ac.ukuni-stuttgart.de The cyclopropyl group is well-known for its ability to stabilize an adjacent positive charge, leading to the formation of α-cyclopropylcarbonium ions. core.ac.ukuni-stuttgart.de These cationic intermediates are often prone to rearrangement, providing insights into the reaction mechanism. core.ac.ukuni-stuttgart.de

In the case of this compound, reaction with electrophiles can initiate cationic processes. core.ac.uk For example, the reaction with tosyl isocyanate at elevated temperatures leads to a rearranged acrylamide product, likely proceeding through a dipolar intermediate. core.ac.uk This rearrangement suggests the formation of a cationic center alpha to the cyclopropyl groups, which then directs the subsequent isomerization.

Furthermore, prolonged standing of the cyclobutane adduct formed from the reaction of this compound with tetracyanoethylene in [D6]-DMSO leads to a decrease in the intensity of the cyclopropyl proton signals. core.ac.uk This observation is consistent with a slow rearrangement occurring via a carbonium ion dipole, further highlighting the potential for cationic-initiated isomerization processes in this system. core.ac.uk

The general principle is that the formation of a cationic center adjacent to the cyclopropyl groups in this compound can trigger a cascade of rearrangements, leading to various isomeric products. The specific outcome of these processes would likely depend on the nature of the initiating electrophile and the reaction conditions.

Mechanistic Differentiation between Rearrangement Types

The rearrangements of this compound can proceed through distinctly different mechanistic pathways, largely dictated by the nature of the reactants and conditions. A key differentiation lies between stepwise and concerted mechanisms, often involving intermediates of varying polarity.

In reactions with electrophiles such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) and tetracyanoethylene (TCNE), extensive studies provide strong evidence for a stepwise mechanism. fiu.edu The reaction of dicyclopropylethylenes with MTAD and TCNE predominantly yields "[2+2]" cycloaddition adducts, with only minor amounts of "ene" products. fiu.edu The preference for the [2+2] adduct is attributed to the high activation energy required to form the highly strained "ene" products. fiu.edu Crucially, solvent trapping studies support the involvement of a discrete intermediate, likely a zwitterionic species or an aziridinium (B1262131) imide, confirming a stepwise pathway over a concerted one for these types of electrophilic additions. fiu.edu

In contrast, transition metal-catalyzed transformations often proceed via entirely different mechanistic routes involving organometallic intermediates. For instance, rhodium-catalyzed reactions can be initiated by the cleavage of a C-C bond within the cyclopropyl ring to form a rhodacycle intermediate. wpunj.edu This pathway is mechanistically distinct from the polar, zwitterionic intermediates observed in the uncatalyzed electrophilic additions. The subsequent fate of this organometallic intermediate, whether it undergoes CO insertion, reductive elimination, or other transformations, defines the final rearranged product, leading to complex skeletal structures not accessible through simple thermal or electrophilic activation. wpunj.edunih.gov

Transition Metal-Catalyzed Transformations of this compound

The strained cyclopropyl groups and the adjacent double bond in this compound make it a versatile substrate for a variety of transition metal-catalyzed transformations. mdpi.comwiley.comuniurb.itmdpi.com These reactions often involve the activation of C-C or C-H bonds, leading to the formation of complex carbocyclic and heterocyclic systems. nih.govresearchgate.net

Iron Carbonyl-Mediated Reactions and Carbon Monoxide Insertion

Iron carbonyl complexes are well-established reagents and catalysts for a range of organic transformations. nih.gov The fundamental reaction of iron(0) carbonyls, such as Fe(CO)₅ or Fe₂(CO)₉, with unsaturated substrates involves coordination of the metal to the π-system. nih.gov In the case of this compound, the iron center can coordinate to the double bond. This activation can lead to subsequent reactions, including insertions and rearrangements.

While specific studies on this compound with iron carbonyls are not extensively detailed in the provided results, the general reactivity of iron carbonyl dianions, such as [Fe(CO)₄]²⁻, with electrophiles typically results in the formation of (E)₂Fe(CO)₄ products. researchgate.net More complex systems featuring an appended Lewis base on the iron center have shown novel reactivity, including the formation of Fe(II) bis(stannyl) products and unique Fe stannylene complexes, highlighting that ligand design can significantly influence reaction outcomes. researchgate.net Carbon monoxide (CO) insertion is a plausible pathway following the initial coordination, potentially leading to the formation of cyclopentenones or other carbonylated products, analogous to other iron-catalyzed carbonylation reactions. nih.gov

Rhodium-Catalyzed Cycloadditions and Chelation Assistance

Rhodium catalysts are particularly effective in promoting cycloaddition reactions with substrates containing strained rings and olefins. rsc.orgsioc-journal.cn For vinylcyclopropanes, which are structurally analogous to this compound, rhodium(I) catalysts can initiate a cascade by cleaving a C-C bond of the cyclopropane ring. wpunj.edu

A notable example is the rhodium-catalyzed [5+2+1] cycloaddition of ene–vinylcyclopropanes with carbon monoxide. wpunj.edu This reaction is hypothesized to proceed through an eight-membered rhodacycle intermediate formed after cyclopropane cleavage and alkene insertion. wpunj.edu This intermediate can then rapidly insert CO to generate a nine-membered rhodacycle, which subsequently undergoes reductive elimination to furnish a bicyclic cyclooctenone. wpunj.edu Rhodium(I) has also been shown to catalyze [2+2+1] cycloadditions of dienes and alkenes with CO to produce cyclopentanones, demonstrating its utility in constructing five-membered rings. nih.gov These transformations showcase the power of rhodium catalysis to mediate complex C-C bond formations and rearrangements. nih.gov

| Rhodium-Catalyzed Reaction | Substrate Type | Reagent | Product Type | Key Intermediate |

| [5+2+1] Cycloaddition | Ene-vinylcyclopropane | CO | Bicyclic Cyclooctenone | Nine-membered rhodacycle |

| [2+2+1] Cycloaddition | 1,3-Diene, Alkene | CO | Alkenyl Cyclopentanone | Not specified |

| [2+2+2] Cycloaddition | 1,6-Diyne, Alkene | - | Bicyclic Cyclohexadiene | Not specified |

Ruthenium-Catalyzed Reactions and Mechanistic Insights

Ruthenium complexes have emerged as efficient catalysts for a variety of organic transformations, including those involving strained ring systems. nih.govrsc.org Ruthenium(II) catalysts, for example, are effective in enantioselective intramolecular C-H amidation reactions to form γ-lactams, showcasing their ability to control both chemo- and enantioselectivity. nih.gov

In reactions involving substrates with both cyclopropyl and alkyne functionalities, ruthenium catalysts can activate the alkyne to form allenylidene intermediates, which then drive selective transformations. figshare.com Depending on the substrate and reaction conditions, a single ruthenium(0) complex can catalyze mechanistically distinct pathways. nih.gov For instance, the reaction of cyclic 1,3-dicarbonyl compounds with 1-vinyl propargyl alcohols, catalyzed by a Ru(0) complex, can lead to a variety of functionalized furans, pyrans, and spirocarbocycles through an atom-economic process that generates only water as a byproduct. nih.gov This versatility underscores the potential of ruthenium catalysts to transform substrates like this compound into diverse and complex molecular architectures.

C-C Bond Activation and Rearrangements in Catalytic Systems

The activation of kinetically inert C-C single bonds is a significant challenge in organic synthesis. nih.gov The high ring strain of cyclopropane rings (approximately 27 kcal/mol) provides a powerful thermodynamic driving force for C-C bond cleavage, making molecules like this compound prime candidates for such transformations. nih.govnih.gov

Transition metals, particularly rhodium, can facilitate the catalytic activation of these strained C-C bonds. nih.gov The general mechanism involves the oxidative addition of the metal into one of the cyclopropyl C-C bonds, forming a metallacyclobutane intermediate. This intermediate is a key branch point for various catalytic cycles. For example, in rhodium-catalyzed cycloadditions, this C-C activation is the initiating step that leads to the formation of larger ring systems. wpunj.edu This strategy has been generalized for the 1,3-oxidation of cyclopropanes using aryl iodine(I-III) catalysis to synthesize 1,3-diols, 1,3-diamines, and other difunctionalized products, demonstrating the broad utility of catalytic C-C bond activation. nih.gov

Reactions with Singlet Oxygen and Reactive Oxygen Species Mimics

The reaction of this compound with singlet oxygen (¹O₂) and its mimics provides insight into the molecule's susceptibility to oxidation and its mechanistic preferences in such reactions. fiu.edu An extensive comparative study involving ¹O₂, MTAD, and TCNE has been conducted on dicyclopropylethylenes. fiu.edu

The study found that singlet oxygen itself exhibits significantly lower reactivity toward these substrates compared to the other electrophilic mimics. fiu.edu When reactions do occur with the more reactive mimics (MTAD and TCNE), they yield predominantly "[2+2]" adducts and a smaller fraction of "ene" adducts. fiu.edu The formation of the [2+2] product as the major isomer is suggested to be a consequence of the high activation energy associated with forming the highly strained "ene" products. fiu.edu Evidence from solvent trapping experiments strongly indicates a stepwise reaction mechanism that proceeds through a polar, zwitterionic intermediate. fiu.edu

| Reactant | Partner | Major Product Type | Minor Product Type | Mechanistic Evidence |

| Dicyclopropylethylene | Singlet Oxygen (¹O₂) | Low Reactivity | - | - |

| Dicyclopropylethylene | MTAD | "[2+2]" Adduct | "Ene" Adduct | Stepwise (Zwitterionic Intermediate) |

| Dicyclopropylethylene | TCNE | "[2+2]" Adduct | "Ene" Adduct | Stepwise (Zwitterionic Intermediate) |

Mechanistic Studies on Singlet Oxygen Reactivity

The reaction of this compound with singlet oxygen (¹O₂) has been a focal point of mechanistic inquiry. fiu.edu Singlet oxygen is an electronically excited state of molecular oxygen and a powerful electrophile. illinois.edu Its reactions with alkenes that have allylic hydrogens typically proceed via an "ene" reaction to form allylic hydroperoxides. researchgate.net

Mechanistic investigations into the reaction of singlet oxygen with alkenes have explored various potential pathways, including concerted and stepwise mechanisms involving intermediates like perepoxides, biradicals, or zwitterions. uoc.gr For many simple alkenes, evidence from kinetic isotope effects and theoretical calculations has pointed towards a two-step, no-intermediate mechanism or one involving a perepoxide-like intermediate. researchgate.netcuny.edunih.gov

In the specific case of dicyclopropylethylenes, studies have shown that singlet oxygen exhibits notably lower reactivity compared to other strong electrophiles. fiu.edu The investigation of reaction pathways for this compound with different electrophiles, including singlet oxygen, provides insights into the controlling factors of these reactions. fiu.edu

Comparison with Other Electrophiles in Ene Reactions

A comparative study of the reactivity of this compound with singlet oxygen and other electrophiles, such as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and tetracyanoethylene (TCNE), reveals significant differences in reaction pathways and product distributions. fiu.edu While singlet oxygen is less reactive, MTAD and TCNE react with dicyclopropylethylenes to primarily yield [2+2] cycloaddition products, with only a minor amount of ene products. fiu.edu

The preference for the [2+2] adducts in the reactions with MTAD and TCNE is attributed to the high activation energy required for the formation of the highly strained ene products. fiu.edu Evidence from solvent trapping studies in the reaction with MTAD suggests a stepwise mechanism that proceeds through a zwitterionic or aziridinium imide intermediate. fiu.edu This contrasts with the often-concerted or near-concerted nature of many singlet oxygen ene reactions.

The general mechanism for electrophilic addition to alkenes involves the attack of the electron-rich double bond on the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgcsbsju.edu The stability of this intermediate plays a crucial role in the reaction's progression. In the case of this compound, the presence of the cyclopropyl groups can influence the stability and fate of any charged intermediates.

Table 1: Comparison of Reactivity of this compound with Various Electrophiles

| Electrophile | Predominant Reaction Type | Mechanistic Features |

| Singlet Oxygen (¹O₂) | Ene Reaction | Lower reactivity compared to other electrophiles. fiu.edu |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | [2+2] Cycloaddition | Stepwise mechanism via zwitterionic intermediate. fiu.edu |

| Tetracyanoethylene (TCNE) | [2+2] Cycloaddition | Predominantly [2+2] adducts formed. fiu.edu |

Other Notable Reactivity Patterns and Rearrangements

Oxymercuration Reactions and Stereochemical Control

Oxymercuration is an electrophilic addition reaction that converts an alkene into an alcohol. wikipedia.org The reaction typically proceeds with high regioselectivity, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com This is explained by the formation of a bridged mercurinium ion intermediate, which prevents carbocation rearrangements that can occur in simple acid-catalyzed hydration. libretexts.org

Investigations into Potential Olefin Metathesis Reactions in the Context of Strained Olefins

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal carbene complexes like Grubbs or Schrock catalysts. wikipedia.orgmasterorganicchemistry.com A significant driving force for certain types of olefin metathesis, particularly ring-opening metathesis polymerization (ROMP), is the relief of ring strain in cyclic olefins. libretexts.orgorganic-chemistry.org

Given the high strain energy of the cyclopropane rings in this compound, it represents an interesting substrate for potential olefin metathesis reactions. The relief of this strain could theoretically drive the reaction. However, the specific application of modern, well-defined metathesis catalysts to this compound is not extensively documented in the provided search results. The reaction's feasibility would depend on the ability of the catalyst to engage with the sterically hindered and electronically unique double bond of the substrate without promoting undesired side reactions, such as cyclopropane ring-opening through other pathways. The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate, and the stability and subsequent fragmentation of this intermediate would be critical in determining the reaction outcome with a strained olefin like this compound. masterorganicchemistry.comharvard.edu

Polymerization Research of 1,1 Dicyclopropylethylene

Cationic Polymerization: Kinetics and Structural Elucidation of Polymers

The cationic polymerization of 1,1-dicyclopropylethylene has been investigated using Lewis acid catalysts. For instance, with aluminum ethyl dichloride (AlEtCl₂) in dry methyl chloride, the polymerization proceeds at a significant rate even at very low temperatures. nih.gov At -100°C, a 1.53 M solution of the monomer achieved a 42.8% conversion, yielding a white, brittle, powdery polymer with a number-average molecular weight (Mn) of 5323 and a softening range of 55-69°C. nih.gov When the polymerization was conducted at a higher temperature of -35°C, a 32.9% conversion was observed, resulting in a similar white powdery polymer with a lower Mn of 3448 and a softening range of 47-61°C. nih.gov

Spectroscopic analysis using IR and NMR has been crucial in elucidating the structure of the resulting polymers. These studies indicate that the polymer formed via cationic initiation is a mix of unrearranged and rearranged structural units. nih.gov Specifically, the polymer is composed of approximately 70-75% unrearranged units, where the double bond is opened, and 25-30% rearranged units. nih.gov This rearrangement is a key feature of the polymerization of this monomer. The infrared (IR) spectra of the cationically produced polymer show characteristic bands for the cyclopropyl (B3062369) group at 3070 cm⁻¹, 1012 cm⁻¹, and 820 cm⁻¹. nih.gov

Table 1: Cationic Polymerization of this compound

| Initiator | Temperature (°C) | Monomer Concentration (M) | Conversion (%) | Mn (g/mol) | Polymer Characteristics |

|---|---|---|---|---|---|

| AlEtCl₂ | -100 | 1.53 | 42.8 | 5323 | White, brittle, powdery |

| AlEtCl₂ | -35 | - | 32.9 | 3448 | White, powdery |

Radical Polymerization: Isomerization Polymerization and Polymer Microstructure

In contrast to its cationic counterpart, the radical polymerization of this compound proceeds at a markedly slower rate. When initiated by azobisisobutyronitrile (AIBN) at 50°C in a neat solution, the reaction yielded only 14.1% of a soft, solid oligomer after 35 days. nih.gov

The microstructure of the polymer obtained through radical polymerization is significantly different from that produced by cationic methods. Spectroscopic analysis revealed that the polymer formed via radical initiation is composed of more than 90% rearranged monomer units. nih.gov This indicates a strong tendency for isomerization during the radical polymerization process. The IR spectrum of the radically polymerized product also displays bands characteristic of the cyclopropyl group, but with a notable shift in one of the bands to 812 cm⁻¹, which is attributed to the cyclopropyl group being directly attached to a double bond in the rearranged structure. nih.gov A comparison of the IR spectra of the cationically and radically produced polymers confirms the predominantly rearranged structure in the latter. nih.gov

Table 2: Radical Polymerization of this compound

| Initiator | Temperature (°C) | Reaction Time | Conversion (%) | Polymer Characteristics | Predominant Structural Unit |

|---|---|---|---|---|---|

| AIBN | 50 | 35 days | 14.1 | Soft solid (oligomer) | >90% Rearranged |

Influence of Initiator Type on Polymer Architecture

The type of initiator employed has a determinative influence on the resulting polymer architecture of poly(this compound). Cationic initiators, such as Lewis acids, lead to a polymer that largely retains the original monomer structure, with only partial rearrangement. nih.gov This results in a polymer chain composed of a majority of unrearranged repeating units.

Conversely, radical initiators induce a significant degree of isomerization, leading to a polymer microstructure dominated by rearranged units. nih.gov This fundamental difference in the polymerization mechanism dictates the final structure of the polymer chain, highlighting the critical role of the initiator in controlling the polymer's molecular architecture. The choice between a cationic and a radical initiator allows for the synthesis of poly(this compound) with distinct microstructures and, consequently, different physical properties.

Development of Novel Polymeric Materials from this compound Monomer

The unique reactivity of this compound, particularly its propensity for ring-opening and rearrangement during polymerization, presents opportunities for the development of novel polymeric materials. The ability to control the degree of rearrangement by selecting the polymerization initiator opens a pathway to tailor the properties of the resulting polymers. For instance, the presence of cyclopropyl rings in the polymer backbone, especially in the unrearranged units from cationic polymerization, can impart distinct thermal and mechanical properties.

While specific applications are still under exploration, the structural features of poly(this compound) make it a candidate for creating new materials in polymer and materials science. The synthesis of block copolymers containing segments of poly(this compound) could lead to materials with unique phase behaviors and mechanical properties, such as thermoplastic elastomers. harth-research-group.orgcmu.edu The distinct microstructures achieved through different polymerization methods could be harnessed to create polymers with tailored characteristics for specialized applications. Further research into the properties of these unique polymers is necessary to fully realize their potential in the development of advanced materials.

Computational and Theoretical Chemistry of 1,1 Dicyclopropylethylene

Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Geometry

In 1,1-dicyclopropylethylene, the central structural feature is the vinylidene group connected to two cyclopropyl (B3062369) rings. Theoretical calculations focus on the rotational angles of these rings relative to the plane of the double bond. These calculations reveal that the molecule is not planar. The steric hindrance and electronic interactions between the two bulky cyclopropyl groups and the vinylidene group force the rings into specific orientations to achieve the lowest energy state. The most stable geometry is a gauche conformation, where the cyclopropyl rings are twisted away from the plane of the C=C double bond. This contrasts with simpler molecules like vinylcyclopropane (B126155), where an s-trans conformer is most stable. The increased steric repulsion between the two cyclopropyl groups in this compound is a primary driver for this conformational preference.

Conformational Analysis and Rotameric Stability Calculations

The orientation of the two cyclopropyl rings in this compound is not fixed; the rings can rotate about the single bonds connecting them to the vinylidene carbon. This rotation leads to various conformers, or rotamers, with different energies. Computational analysis is essential for identifying these stable conformers and quantifying their relative stabilities.

Computational studies, specifically through the calculation of the potential energy surface by varying the two internal rotation angles of the cyclopropyl rings, have identified the key stable conformers of this compound. The most stable conformation is found to be a gauche-gauche (GG) structure. In this arrangement, both cyclopropyl rings are rotated out of the plane of the vinylidene group by a similar angle.

Another possible conformer is the trans-gauche (TG) form. The potential energy surface calculations show that the barrier height between the two equivalent gauche-gauche conformations is very low. This indicates that the rings can rotate between these two conformer states with relative ease.

| Conformer | Ring 1 Rotation Angle (φa) | Ring 2 Rotation Angle (φb) |

|---|---|---|

| gauche-gauche (GG) | 64° | 64° |

| gauche-gauche' (GG') | -64° | -64° |

| trans-gauche (TG) | 65° | -176° |

By calculating the energies of the different conformers, their relative stabilities and population distributions at a given temperature can be predicted using the Boltzmann distribution law. The gauche-gauche conformer is identified as the global minimum on the potential energy surface, making it the most populated state.

The low energy barrier between the two equivalent GG conformations suggests that at room temperature, the molecule is highly flexible, and experimental measurements would likely capture an average of the rapidly interconverting structures. The TG conformer represents a higher energy state and would therefore be significantly less populated. The enhanced mutual repulsion between the nonbonding atoms in this compound, compared to simpler analogues, is the primary reason the gauche forms are energetically favored over more planar arrangements.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is of significant interest due to the interaction between the π-orbital of the vinyl group and the σ-orbitals of the cyclopropyl rings. This type of interaction, often referred to as conjugation, can influence the molecule's stability and reactivity. The "bent" bonds of the cyclopropane (B1198618) ring have a degree of π-character, allowing them to overlap with adjacent p-orbitals.

Theoretical studies indicate that this conjugative interaction plays a role in stabilizing the molecule's preferred gauche conformation. Electronic structure analysis methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these interactions by examining the delocalization of electron density between the orbitals of the vinylidene group and the cyclopropyl rings. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to have significant contributions from the C=C π-bond and the cyclopropyl Walsh orbitals, making it susceptible to electrophilic attack. The LUMO would be the corresponding π* antibonding orbital.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy, transient structures like transition states. For this compound, computational methods can be applied to understand its thermal rearrangements and participation in cycloaddition reactions.

DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For example, the thermal rearrangement of this compound could be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the energies of possible intermediates and transition states, chemists can predict reaction outcomes, regioselectivity, and stereoselectivity, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Signatures via Theoretical Methods

Theoretical methods can accurately predict various spectroscopic signatures of molecules, which is crucial for interpreting experimental data and confirming molecular structures. By solving the Schrödinger equation, quantum chemistry software can calculate properties that correspond to different types of spectroscopy. olemiss.edu

For this compound, computational methods can predict its vibrational (infrared and Raman) spectra. After calculating the optimized molecular geometry and the corresponding minimum energy, frequency calculations can be performed. These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared directly with an experimental IR or Raman spectrum to help assign the observed absorption bands to specific molecular motions, such as C=C stretching, C-H bending, or ring deformation modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the structural elucidation of the molecule and its conformers.

Advanced Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for elucidating the molecular structure and conformational landscape of 1,1-dicyclopropylethylene. nih.govelsevier.comuzh.ch By analyzing the interaction of light with molecular vibrations, researchers can identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. nih.govuzh.ch

Infrared (3200–40 cm⁻¹) spectra of gaseous and solid this compound, along with Raman (3200–40 cm⁻¹) spectra of its liquid and solid phases, have been recorded and analyzed. nih.gov These studies have confidently identified the presence of two primary rotamers in the fluid phases: the major trans-gauche conformer (C₁ symmetry) and the gauche-gauche conformer (C₂ symmetry). nih.gov The C₁ form has the carbon-carbon double bond positioned trans to one cyclopropyl (B3062369) ring, with the second ring rotated approximately 60 degrees. nih.gov In the C₂ form, the two cyclopropyl rings are rotated in opposite directions by about 60 degrees relative to the double bond. nih.gov A third potential conformer, the gauche-gauche' (Cₛ symmetry), where both rings are rotated to the same side, is calculated to be present in negligible amounts (no more than 6%) at room temperature and has not been definitively observed spectroscopically. nih.gov

A complete vibrational assignment for the most stable C₁ conformer and the identification of several fundamental vibrations for the C₂ conformer have been achieved. nih.gov This process is aided by comparing experimental spectra with theoretical predictions from ab initio calculations, which model frequencies, infrared intensities, and Raman activities. nih.govnih.gov For instance, early research proposed the existence of only a single cis-cis conformer based on infrared and Raman spectra. osu.edu However, more recent and detailed studies have provided a more nuanced picture involving multiple conformers. nih.gov

Below is a table highlighting selected fundamental vibrational assignments for the C₁ and C₂ conformers of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Conformer |

| 3084 | =CH₂ symmetric stretch | C₁ |

| 1633 | C=C stretch | C₁ |

| 1435 | =CH₂ scissoring | C₁ |

| 1045 | Ring deformation | C₁ |

| 899 | =CH₂ wag | C₁ |

| 3081 | =CH₂ symmetric stretch | C₂ |

| 1632 | C=C stretch | C₂ |

| 1434 | =CH₂ scissoring | C₂ |

| 1041 | Ring deformation | C₂ |

| 897 | =CH₂ wag | C₂ |

| Data sourced from ab initio calculations and experimental spectra. nih.gov |

To experimentally determine the relative stabilities of the conformers, variable-temperature infrared spectroscopy has been employed. nih.gov By studying the infrared spectra of this compound dissolved in liquid xenon at temperatures ranging from -55 to -100 °C, researchers can observe changes in the relative intensities of absorption bands corresponding to different conformers. nih.gov

As the temperature decreases, the equilibrium shifts to favor the most stable conformer. libretexts.orglibretexts.orglumenlearning.com Analysis of six different pairs of bands from the C₁ and C₂ conformers revealed an average enthalpy difference (ΔH) of 146 ± 30 cm⁻¹ (1.75 ± 0.36 kJ/mol), with the C₁ form being the more stable conformer. nih.gov Based on this energy difference and considering the statistical weights of the conformers, the equilibrium distribution at ambient temperature is estimated. nih.gov

| Conformer | Symmetry | Enthalpy Relative to C₁ (kJ/mol) | Population at Ambient Temp. |

| trans-gauche | C₁ | 0 | ~75% |

| gauche-gauche | C₂ | 1.75 ± 0.36 | ~19% |

| gauche-gauche' | Cₛ | N/A (Calculated high energy) | <6% |

| Data derived from variable-temperature infrared studies in liquid xenon. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical tool for characterizing molecular structures in solution. pageplace.deencyclopedia.pub It is invaluable for the qualitative and quantitative analysis of both small molecules and large polymers, providing detailed information about atomic connectivity and chemical environment. pageplace.deed.ac.uked.ac.uk

In polymer chemistry, high-resolution NMR is a primary method for determining the structure of polymer chains. pageplace.de By analyzing the ¹H and ¹³C NMR spectra of a polymer, chemists can identify the chemical identity and stereochemical arrangement of the repeating monomer subunits. pageplace.deresearchgate.net

While specific academic literature detailing the NMR characterization of poly(this compound) is not prevalent in the searched results, the general methodology would apply. If this compound were polymerized, NMR spectroscopy would be essential for confirming the structure of the resulting polymer. For example, the disappearance of signals corresponding to the vinyl protons (=CH₂) in the ¹H NMR spectrum and the vinyl carbons in the ¹³C NMR spectrum would indicate that polymerization has occurred across the double bond. New signals corresponding to the saturated polymer backbone would appear, and their chemical shifts and coupling patterns would provide insight into the structure of the repeat unit and the tacticity of the polymer chain. pageplace.deresearchgate.net

NMR is also widely used to monitor the progress of chemical reactions in real-time or through sampling. ed.ac.ukjhu.edu By acquiring NMR spectra at different time intervals, one can track the consumption of reactants and the formation of products. jhu.edu

For a reaction involving this compound, one could monitor the decrease in the integral of its characteristic vinyl proton signals in the ¹H NMR spectrum. Simultaneously, the appearance and increase in the intensity of new signals corresponding to the reaction product(s) would be observed. ed.ac.uk This non-destructive technique allows for the quantitative determination of reactant conversion, product yield, and the observation of any reaction intermediates that may form, providing crucial data for kinetic analysis and mechanism elucidation. ed.ac.uk

Ultraviolet-Visible (UV/Vis) Spectroscopy for Reaction Monitoring and Complex Formation

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. spectroscopyonline.commdpi.com It is particularly useful for monitoring chemical reactions that involve a change in chromophores—the parts of a molecule responsible for its color—or for studying the formation of new chemical complexes. spectroscopyonline.comspectroscopyonline.com

While the carbon-carbon double bond in this compound has a UV absorption, it is typically at a short wavelength and may not be ideal for monitoring in all circumstances unless it is conjugated with other systems. However, if this compound participates in a reaction that either forms or consumes a chromophore, UV/Vis spectroscopy becomes a highly effective monitoring tool. spectroscopyonline.comresearchgate.net The absorbance at a specific wavelength, which is directly proportional to the concentration of the absorbing species, can be measured over time to determine reaction kinetics. spectroscopyonline.com

This technique is also instrumental in studying the formation of complexes, such as those between an organic molecule and a metal ion. researchgate.netresearchgate.net The formation of such a complex often results in a new species with a distinct UV/Vis absorption spectrum. By monitoring the changes in the spectrum (e.g., the appearance of a new absorption band) as a function of the concentration of the added components, one can determine the stoichiometry and stability of the resulting complex. researchgate.net Although specific studies applying UV/Vis spectroscopy to complex formation with this compound were not highlighted in the search results, this remains a standard and valuable method for such investigations.

Strategic Applications in Organic Synthesis and Materials Science

1,1-Dicyclopropylethylene as a Synthon in Complex Molecule Assembly

In the realm of organic synthesis, this compound serves as a versatile synthon, an idealized fragment used in retrosynthetic analysis to simplify the design of a synthesis. ajrconline.org Its utility stems from the predictable and often unique ways its strained cyclopropyl (B3062369) rings and reactive double bond can be manipulated to construct intricate molecular architectures.

The high nucleophilicity of its double bond makes it an excellent partner in various cycloaddition reactions. For instance, it participates in visible light-mediated intermolecular [2+2] photocycloaddition reactions. A notable characteristic is the ring-opening of the cyclopropane (B1198618) substituents, which can lead to the formation of tricyclic products through 1,4-diradical intermediates. This reactivity has been harnessed to create complex carbocycles.

Furthermore, its reaction with carbenes, such as dichlorocarbene (B158193) and carbethoxycarbene, underscores the high reactivity of its double bond. The reaction of this compound with fluorenylidene results in a cycloadduct and a rearranged adduct, demonstrating its utility in investigating radical cycloadditions. rsc.org This diverse reactivity profile allows synthetic chemists to employ this compound as a strategic component in the assembly of complex target molecules. ajrconline.orgnorthwestern.edu

Utilization in Transition Metal-Catalyzed Organic Transformations

Transition metal catalysis offers a powerful avenue for harnessing the reactivity of this compound. The interaction of the strained olefin with various transition metals can lead to novel bond formations and skeletal rearrangements that are otherwise difficult to achieve.

One of the key reactions is the insertion of carbon monoxide coupled with a double cyclopropane ring-opening, which occurs when this compound is reacted with pentacarbonyliron. This transformation provides a pathway to unique carbonyl-containing compounds.

Palladium-catalyzed reactions have also been explored. For example, palladium catalysts can facilitate the cyclopropanation of related 1,1-disubstituted alkenes, suggesting potential for similar transformations with this compound. nih.gov The ability of transition metals like nickel, copper, and palladium to catalyze the dicarbofunctionalization of alkenes opens up possibilities for the three-component dicarbofunctionalization of this compound, which would allow for the simultaneous addition of two different carbon groups across the double bond. nih.govpsu.edu Such strategies are valuable for rapidly building molecular complexity. news-medical.net

Development of Novel Polymeric Materials with Controlled Architectures

The unique reactivity of this compound extends beyond small molecule synthesis into the realm of materials science, particularly in the development of novel polymers. The ability of its double bond to undergo polymerization, combined with the presence of the strained cyclopropane rings, can lead to polymers with unique thermal and mechanical properties.

Furthermore, the potential for ring-opening polymerization of the cyclopropane rings offers another avenue for creating unique polymer structures. This process could lead to polymers with repeating units that differ significantly from the monomer, potentially offering access to materials with novel properties. The development of such polymers is an active area of research with potential applications in various fields.

Insights into Strained Olefin Chemistry and Reactivity Principles

This compound has served as a critical model compound for studying the fundamental principles of strained olefin chemistry and reactivity. The presence of the two cyclopropane rings introduces significant ring strain, which profoundly influences the electronic properties and reactivity of the carbon-carbon double bond.

Studies on this compound have provided valuable insights into how strain affects reaction mechanisms and transition states. For example, its participation in [5+1] cycloadditions has been used to probe the symmetry and orbital correlations in pericyclic reactions. The thermal rearrangement of this compound to allyl derivatives has been a valuable system for analyzing conrotatory versus disrotatory pathways. acs.org

By comparing the reactivity of this compound to other olefins, such as 1,1-diphenylethylene (B42955) or 1,1-dichloroethene, chemists have been able to delineate the specific role of the cyclopropyl substituents in directing reaction outcomes. These fundamental studies are crucial for developing new synthetic methodologies and for understanding the behavior of other strained and complex molecules.

Q & A

Basic Research Questions

Q. What analytical methods are used to confirm the structure and purity of 1,1-Dicyclopropylethylene and its derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for resolving cyclopropyl and ethylene proton environments. X-ray crystallography provides definitive stereochemical confirmation of cycloadducts, while Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by identifying trace impurities. High-Performance Liquid Chromatography (HPLC) can further validate purity .

Q. How does the presence of geminal cyclopropyl groups influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer: The geminal cyclopropyl groups donate electron density to the ethylene moiety, making it highly electron-rich. This enhances reactivity in donor-acceptor cycloadditions, such as with tetracyanoethylene (TCNE). Reactivity can be quantified using kinetic studies in polar solvents like acetonitrile, which accelerate reaction rates by stabilizing transition states .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Classified as a flammable liquid (UN 1993), it requires storage in inert atmospheres (e.g., nitrogen) and explosion-proof equipment. Ventilation systems must mitigate vapor accumulation, and personal protective equipment (PPE) like flame-resistant lab coats and static-safe gloves are mandatory during transfers .

Advanced Research Questions

Q. What mechanistic evidence supports diradical intermediates in the photocycloaddition of this compound with 1-aryl-2-nitroethenes?

- Methodological Answer: Deuterium labeling experiments (e.g., using 1a-d₅) track hydrogen abstraction patterns, revealing diradical intermediates. Isolation of tricyclic byproducts (e.g., compound 7) and NMR analysis of deuterium positions confirm stepwise diradical pathways over concerted mechanisms. Computational modeling (e.g., DFT) further validates intermediate geometries .

Q. How does solvent polarity affect the stereospecificity and rate of thermal [2 + 2] cycloadditions involving this compound?

- Methodological Answer: Polar solvents like acetonitrile increase reaction rates by stabilizing charge-separated transition states, as shown by kinetic studies (k₂(acetonitrile)/k₂(ethyl acetate) = 10³). Stereospecificity (>90%) is confirmed via X-ray crystallography of cycloadducts, with polar solvents favoring exo selectivity due to dipole interactions .

Q. What experimental strategies address the low quantum yield in visible light-mediated [2 + 2] photocycloadditions of this compound?

- Methodological Answer: Low quantum yields (e.g., Φ = 0.04 at λ = 382 nm) arise from rapid excited-state isomerization. Optimization involves tuning light sources to match absorption maxima (e.g., 382 nm LEDs) and using triplet sensitizers to prolong excited-state lifetimes. Reaction efficiency is monitored via UV-vis spectroscopy and product yield analysis .

Q. How can isotopic labeling resolve contradictions in proposed reaction pathways for cyclopropane ring-opening during photocycloaddition?

- Methodological Answer: Deuterium-labeled substrates (e.g., 1a-d₅) enable tracking of hydrogen migration via High-Resolution Mass Spectrometry (HRMS) and ²H NMR. For example, deuterium localization at terminal carbons in byproduct 7-d₅ confirms 1,7-diradical intermediates, ruling out alternative hydride-shift mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products